molecular formula C11H12ClF3N2O B1416820 3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1036444-19-5

3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1416820
M. Wt: 280.67 g/mol
InChI Key: TZDKSWHUMZCISX-UHFFFAOYSA-N
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Description

3-Chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine (COTPA) is a chemical compound that has been studied for its potential scientific applications. COTPA can be synthesized via various methods and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, including compounds similar to "3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine," have been identified as promising materials for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. This suggests potential environmental applications of such chemicals in water treatment technologies (Ateia et al., 2019).

Synthesis and Structural Properties of Heterocyclic Compounds

The synthesis and investigation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the chemical structure of interest, highlight the versatility of such compounds in forming heterocyclic structures with potential pharmacological applications. These compounds are synthesized through reactions of chloral with substituted anilines, indicating the role of similar chemicals in producing a variety of pharmacologically relevant structures (Issac & Tierney, 1996).

Arylmethylidenefuranones Reactions with Nucleophiles

Reactions of arylmethylidene derivatives with C- and N-nucleophiles demonstrate the chemical reactivity and application of compounds akin to "3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine" in synthesizing a wide range of compounds. This research showcases how the structural framework of such chemicals can be exploited to create diverse bioactive molecules, further emphasizing their importance in drug discovery and organic synthesis (Kamneva et al., 2018).

Biological Significance of Pyrimidine Appended Optical Sensors

The incorporation of structures similar to the compound of interest in pyrimidine-based optical sensors underlines the biological and medicinal significance of such chemicals. Pyrimidine derivatives, including those related to "3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine," are highlighted for their applications in developing sensing materials with potential for diagnosing and monitoring various health conditions (Jindal & Kaur, 2021).

properties

IUPAC Name

3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-6-8-2-1-3-18-8/h4-5,8H,1-3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDKSWHUMZCISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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